Cinanserin

Vue d'ensemble

Description

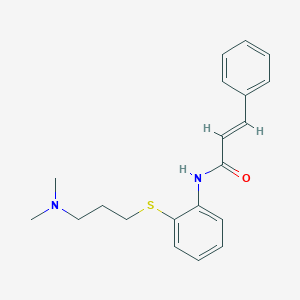

La cinansérine est un composé découvert dans les années 1960, connu pour son rôle d'antagoniste des récepteurs de la sérotonine, ciblant spécifiquement les récepteurs 5-HT2A et 5-HT2C . Elle a également été identifiée comme un inhibiteur de la protéase 3C-like du syndrome respiratoire aigu sévère du coronavirus (SRAS-CoV) et du SRAS-CoV-2 . Ce composé a suscité un intérêt pour ses propriétés antivirales potentielles, en particulier dans le contexte de la pandémie de COVID-19.

Mécanisme D'action

Target of Action

Cinanserin primarily targets the 5-HT2A and 5-HT2C serotonin receptors . It also inhibits the 3C-like proteinase (3CLpro) of the severe acute respiratory syndrome-associated coronavirus (SARS-CoV) . The 5-HT2A and 5-HT2C receptors are involved in various neurological and biological processes, including mood regulation, anxiety, and the sleep-wake cycle. The 3CLpro plays a crucial role in the life cycle of SARS-CoV, making it a promising target for anti-SARS-CoV drugs .

Mode of Action

This compound acts as an antagonist at the 5-HT2A and 5-HT2C receptors As an inhibitor of the 3CLpro of SARS-CoV, this compound binds to the proteinase, preventing it from performing its function in the viral life cycle .

Biochemical Pathways

Its antagonistic action on the 5-ht2a and 5-ht2c receptors can influence the serotonin signaling pathways, potentially affecting mood and anxiety levels . Its inhibition of the 3CLpro of SARS-CoV disrupts the viral replication process, thereby reducing virus replication .

Result of Action

By blocking the 5-HT2A and 5-HT2C receptors, this compound can modulate serotonin signaling, which may have effects on mood and anxiety . Its inhibition of the 3CLpro of SARS-CoV leads to a strong reduction in virus replication, as demonstrated in vitro .

Analyse Biochimique

Biochemical Properties

Cinanserin interacts with 5-HT 2A and 5-HT 2C receptors, acting as an antagonist . It also inhibits the 3C-like protease of SARS-coronavirus . The nature of these interactions involves binding to the receptors and inhibiting their function, thereby modulating the biochemical reactions they are involved in.

Cellular Effects

This compound has been shown to strongly reduce virus replication in vitro . It binds to the 3C-like proteinase of SARS-CoV and the related human coronavirus 229E (HCoV-229E), inhibiting their enzymatic activity . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression related to these viruses.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the 3C-like proteinase of SARS-coronavirus . By binding to this enzyme, this compound prevents its normal function, thereby inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a strong inhibitory effect on coronavirus replication at non-toxic drug concentrations . The level of virus RNA and infectious particles was reduced by up to 4 log units

Dosage Effects in Animal Models

In animal models, different doses of this compound have been shown to block depression- and anxiety-like behaviors

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

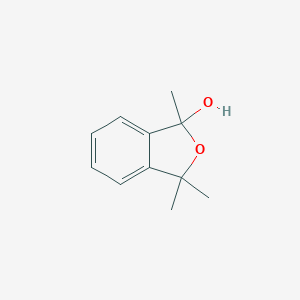

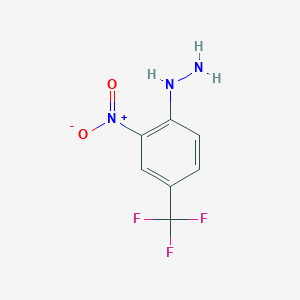

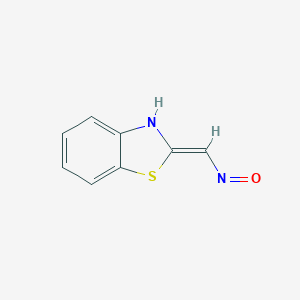

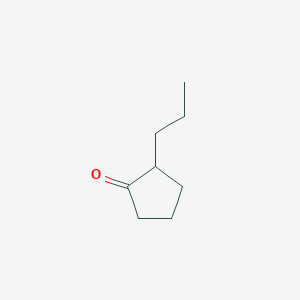

La cinansérine peut être synthétisée par un processus en plusieurs étapes. La matière première, le 2-aminothiophénol, est d'abord traitée avec de l'isopropoxyde de sodium pour former un sel de sodium. Cet intermédiaire est ensuite mis à réagir avec divers halogénoalcanes ou halogénoalcanes aminoalkyles pour obtenir le produit souhaité . Les conditions réactionnelles impliquent généralement la température ambiante et l'utilisation de solvants tels que l'éthanol ou le méthanol.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la cinansérine ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques de synthèse organique standard. Les étapes clés comprennent la formation d'intermédiaires et leurs réactions ultérieures dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

La cinansérine subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction peut modifier la partie contenant du soufre de la cinansérine.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels attachés aux cycles aromatiques.

Substitution: Diverses réactions de substitution peuvent être effectuées sur les cycles aromatiques pour introduire différents substituants.

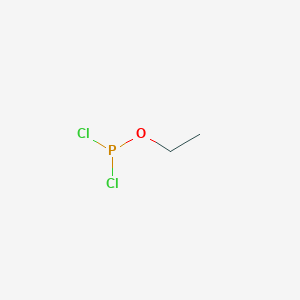

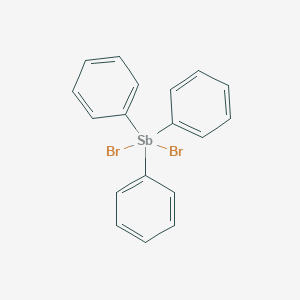

Réactifs et conditions courants

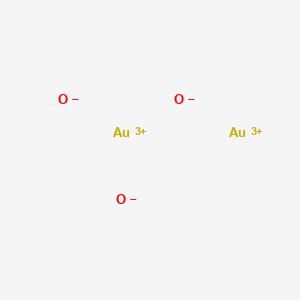

Les réactifs courants utilisés dans les réactions impliquant la cinansérine comprennent:

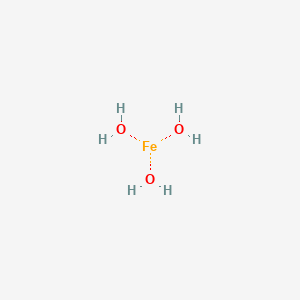

Agents oxydants: tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs: tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Agents de substitution: tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

Applications de la recherche scientifique

La cinansérine a été largement étudiée pour ses applications de recherche scientifique, notamment:

Chimie: Utilisée comme composé de référence dans des études impliquant des antagonistes des récepteurs de la sérotonine.

Biologie: Étudiée pour ses effets sur les récepteurs de la sérotonine et son rôle potentiel dans la modulation de la neurotransmission.

Médecine: Explorée pour ses propriétés antivirales potentielles, en particulier contre le SRAS-CoV et le SRAS-CoV-2

Mécanisme d'action

La cinansérine exerce ses effets principalement par son action antagoniste sur les récepteurs 5-HT2A et 5-HT2C . En se liant à ces récepteurs, elle inhibe l'action de la sérotonine, un neurotransmetteur impliqué dans divers processus physiologiques. De plus, la cinansérine inhibe la protéase 3C-like du SRAS-CoV et du SRAS-CoV-2, qui est essentielle au processus de réplication virale . Ce double mécanisme d'action fait de la cinansérine un composé d'intérêt pour la recherche neurologique et antivirale.

Applications De Recherche Scientifique

Cinanserin has been extensively studied for its scientific research applications, including:

Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.

Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmission.

Medicine: Explored for its potential antiviral properties, particularly against SARS-CoV and SARS-CoV-2

Industry: Potential applications in the development of antiviral drugs and treatments for viral infections.

Comparaison Avec Des Composés Similaires

La cinansérine peut être comparée à d'autres antagonistes des récepteurs de la sérotonine et à des composés antiviraux:

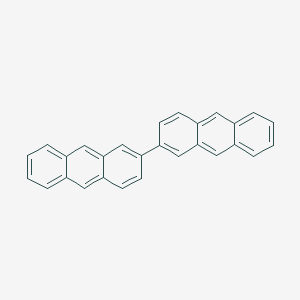

Sarpogrelate: Un autre antagoniste des récepteurs de la sérotonine avec des propriétés similaires mais une structure chimique différente.

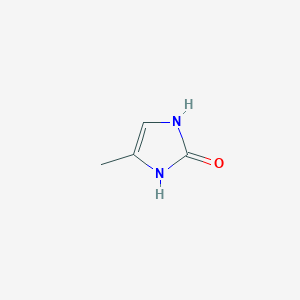

Ketansérine: Un composé qui cible également les récepteurs 5-HT2A mais a des effets pharmacologiques différents.

L'unicité de la cinansérine réside dans son double rôle d'antagoniste des récepteurs de la sérotonine et d'inhibiteur des protéases virales, ce qui en fait un composé polyvalent pour diverses applications de recherche.

Propriétés

IUPAC Name |

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUVYMGADVXGOU-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54-84-2 (mono-hydrochloride) | |

| Record name | Cinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30859588 | |

| Record name | (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166-34-3, 33464-86-7 | |

| Record name | Cinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 16167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

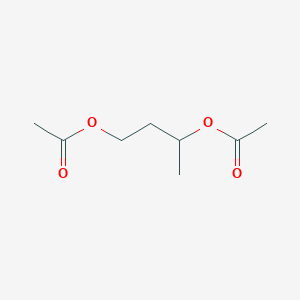

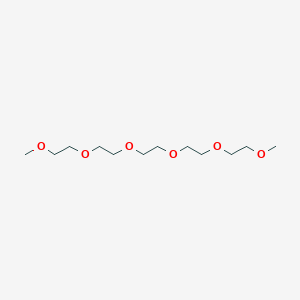

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.